molecular formula C13H15N5O4 B2749121 5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 2034522-05-7

5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2749121
CAS No.: 2034522-05-7
M. Wt: 305.294
InChI Key: UHWNIYMANUIMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an isoxazole ring, and a triazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the cyclopropyl group and the triazine moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its combination of a cyclopropyl ring, an isoxazole ring, and a triazine moiety. This structural arrangement provides distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

5-cyclopropyl-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c1-20-12-15-10(16-13(17-12)21-2)6-14-11(19)8-5-9(22-18-8)7-3-4-7/h5,7H,3-4,6H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWNIYMANUIMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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